methyl 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoate
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Description
Methyl 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoate is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.141578849 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoate is a compound belonging to the isoquinoline family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H19NO2
- Molecular Weight : 281.34 g/mol
The compound features a methyl ester group linked to a benzoic acid moiety and an isoquinoline derivative, which contributes to its unique pharmacological properties.
Antimicrobial Properties
Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity. This compound has been studied for its efficacy against various pathogens. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves the disruption of bacterial cell walls and interference with metabolic pathways essential for microbial survival.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 10 | 128 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer research. Studies demonstrate that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
- IC50 Values:
- MCF-7: 25 µM
- HT-29: 30 µM
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to pain perception and mood regulation.
- Oxidative Stress Reduction : The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. Results indicated a substantial reduction in bacterial viability at concentrations as low as 32 µg/mL against Staphylococcus aureus .
Case Study 2: Anticancer Potential
A recent investigation published in Cancer Research demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
Properties
IUPAC Name |
methyl 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-18(20)16-8-6-14(7-9-16)12-19-11-10-15-4-2-3-5-17(15)13-19/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBKWMRUNPEAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.